2-Cyanopyrimidine vs. Halogenated Pyrimidines: Metal-Free Decyanative Cross-Coupling Reactivity
2-Cyanopyrimidine enables metal-free decyanative cross-coupling reactions with aliphatic alcohols, thiols, and amines to yield alkoxylpyrimidines, aminopyrimidines, and alkylthiopyrimidines, respectively. This reactivity is unique to cyanopyrimidines; halogenated pyrimidines such as 2-chloropyrimidine and 2-bromopyrimidine do not participate in this transformation, instead requiring metal-catalyzed cross-coupling conditions for analogous bond formations [1]. The presence of a nitrogen atom adjacent to the cyano group is indispensable for this reactivity, establishing 2-cyanopyrimidine as a distinct electrophilic platform .
| Evidence Dimension | Reaction type and conditions for C–O/C–S/C–N bond formation |
|---|---|
| Target Compound Data | Metal-free decyanative cross-coupling with O-, S-, and N-nucleophiles under mild conditions; wide substrate scope |
| Comparator Or Baseline | 2-Chloropyrimidine and 2-bromopyrimidine: require metal catalysts (Pd, Cu) for cross-coupling; do not undergo decyanative coupling |
| Quantified Difference | Qualitative distinction: orthogonal reactivity mechanism; cyanopyrimidines are a promising alternative substrate class to pyrimidine halides |
| Conditions | Transition metal-free conditions; aliphatic alcohols, thiols (or S-alkylisothiourea salts), amines |
Why This Matters
This orthogonal reactivity enables synthetic routes inaccessible with halogenated pyrimidines, reducing reliance on transition metal catalysts and offering complementary disconnection strategies for complex heterocycle synthesis.
- [1] Gao, Y. et al. Eur. J. Org. Chem. 2019, 6732-6737. Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles. View Source
